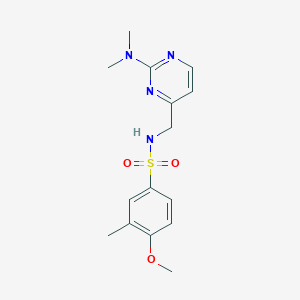
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H20N4O3S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many different immune cells. It is involved in linking activated immunoreceptors to downstream signaling events that mediate diverse cellular responses, including proliferation, differentiation, and phagocytosis .
Mode of Action
This inhibition could potentially disrupt the signaling pathways that are essential for the survival and proliferation of certain cells .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, the inhibition of Tyrosine-protein kinase SYK can disrupt the signaling pathways that regulate immune responses and inflammatory processes . .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific cells and pathways it targets. By inhibiting Tyrosine-protein kinase SYK, the compound could potentially alter cellular responses such as proliferation and differentiation . .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the presence of other molecules, the pH of the environment, temperature, and the specific characteristics of the target cells. Understanding these factors is crucial for optimizing the compound’s therapeutic potential .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-9-13(5-6-14(11)22-4)23(20,21)17-10-12-7-8-16-15(18-12)19(2)3/h5-9,17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQAVBTXKHGCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NC(=NC=C2)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2820622.png)
![spiro[cyclohexane-1,1'-inden]-3'(2'H)-one](/img/structure/B2820623.png)
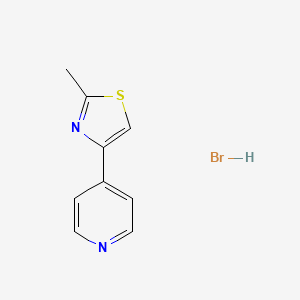
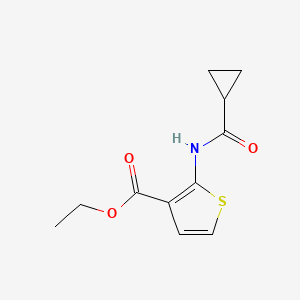
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2820627.png)
![N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2820631.png)
![(1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2820633.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2820634.png)
![N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2820635.png)
![2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2820636.png)
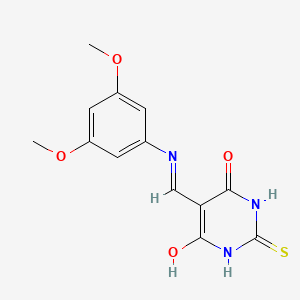
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2820643.png)
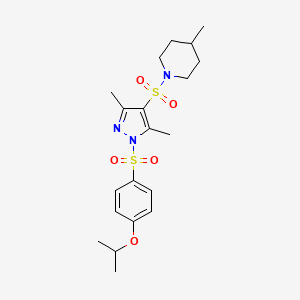
![tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2820645.png)
